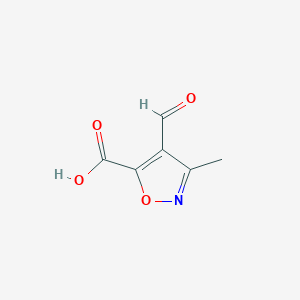

4-Formyl-3-methylisoxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-formyl-3-methyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c1-3-4(2-8)5(6(9)10)11-7-3/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNONMTUKUIPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599693 | |

| Record name | 4-Formyl-3-methyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256473-81-1 | |

| Record name | 4-Formyl-3-methyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-formyl-3-methylisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-4-nitroisoxazole with formic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. For instance, the use of copper (I) or ruthenium (II) catalysts for cycloaddition reactions has been explored, but metal-free alternatives are preferred due to lower toxicity and waste generation .

Types of Reactions:

Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The formyl group can also be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Grignard reagents or organolithium compounds.

Major Products:

Oxidation: 4-Carboxy-3-methylisoxazole-5-carboxylic acid.

Reduction: 4-Hydroxymethyl-3-methylisoxazole-5-carboxylic acid.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites in proteins.

Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-formyl-3-methylisoxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound within the binding pocket of the target protein .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of isoxazole derivatives is heavily influenced by substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Electronic and Steric Influences

- Formyl Group (this compound) : The formyl substituent is electron-withdrawing, increasing the electrophilicity of the isoxazole ring. This enhances reactivity in condensation reactions, making it suitable for synthesizing Schiff bases or hydrazides .

- Methyl Group (5-Methyl-4-isoxazolecarboxylic acid): Methyl is electron-donating, reducing ring reactivity but improving metabolic stability. This compound is a known impurity in the immunosuppressant Leflunomide .

- Halogens (5-Chloro-4-methylisoxazole-3-carboxylic acid) : Chlorine increases lipophilicity and resistance to oxidative degradation, favoring blood-brain barrier penetration .

Biological Activity

4-Formyl-3-methylisoxazole-5-carboxylic acid (CAS No. 256473-81-1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure, which contributes to its biological activities. The compound's structure allows for interactions with various molecular targets, particularly enzymes and receptors.

The primary mechanism of action for this compound involves:

- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, inhibiting their activity.

- Hydrogen Bonding : The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's stability within the binding pocket of target proteins.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. For instance, cytotoxicity assays demonstrated that derivatives of this compound can effectively reduce cell viability in human cancer cell lines such as HL-60 (pro-myelocytic leukemia) and NCI H292 (lung carcinoma) with varying IC50 values .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | HL-60 | 19.0 |

| This compound | NCI H292 | 42.1 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against various bacterial strains, contributing to its potential use in treating infectious diseases. The mechanism likely involves disruption of bacterial cell division through inhibition of key proteins involved in this process.

Immunomodulatory Effects

Notably, derivatives of this compound have shown immunomodulatory effects. They can influence immune cell proliferation and cytokine production, suggesting potential applications in immunotherapy . For example, certain derivatives inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF α) production in human blood cell cultures.

Study on Cytotoxicity

A study focused on the cytotoxic effects of 4-formyl-3-methylisoxazole derivatives on human cancer cell lines. The compounds were tested using MTT assays, revealing that specific substitutions on the isoxazole ring significantly enhanced cytotoxicity against HL-60 cells .

Research on Antimicrobial Properties

Another research effort assessed the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential role as an antibiotic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.